Tributyl(1-methoxyethenyl)stannane
Overview
Description
Tributyl(1-methoxyethenyl)stannane is an organometallic compound with the CAS Number: 81177-90-4 . It has a molecular weight of 347.13 .
Molecular Structure Analysis
The IUPAC name for this compound is tributyl (1-methoxyvinyl)stannane . The InChI code for this compound is 1S/3C4H9.C3H5O.Sn/c41-3-4-2;/h31,3-4H2,2H3;1H2,2H3; .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The exact melting point, boiling point, and density are not provided in the search results. It is not soluble in water .Scientific Research Applications
Application in Organic Synthesis
Tributyl(1-methoxyethenyl)stannane and its derivatives have been extensively used in organic synthesis. For instance, tributyl[(methoxymethoxy)methyl]stannane has been utilized as an intermediate in metalation reactions with tin, serving as a protective agent for oxygen-containing compounds. It's an example of organotin compounds used in organic synthesis, despite their high toxicity (Danheiser et al., 2003).
Stereoselective Synthesis
(E)-1-Methoxymethoxybut-2-enyl(tributyl)stannane, a closely related compound, demonstrates its use in stereoselective thermal reactions with aldehydes, yielding anti-4-hydroxy-3-methyl-cis-1,2-enol ethers. These ethers can further be hydrolyzed and oxidized to create trans-4,5-disubstituted butyrolactones, showcasing the importance of tributylstannane derivatives in stereoselective synthesis (Pratt & Thomas, 1989).
Synthesis of Heterocyclic Compounds
Another application is seen in the synthesis of various trifluoromethylated heterocyclic compounds using derivatives like tributyl(3,3,3-trifluoro-1-propynyl)stannane. This compound is effective in 1,3-dipolar cycloadditions with diazomethane, phenylazide, and acetonitrile oxide, leading to the formation of heterocyclic compounds useful for functional group introductions (Hanamoto et al., 2004).
Asymmetric Induction in Chemical Reactions
The compound has also shown utility in reactions that require asymmetric induction. For instance, (4 S, 2 E)-4-phenylmethoxypent-2-enyl(tributyl)stannane, after transmetallation using tin(IV) chloride, shows excellent stereoselectivity in reactions with aldehydes. This property is especially valuable in creating compounds with specific spatial arrangements, crucial in medicinal chemistry (Mcneill & Thomas, 1992).
Potential in Anion-Recognition Characteristics
This compound derivatives have been investigated for their anion-recognition characteristicsin polymers. For example, polystyrene copolymers containing tributyl[(1-oxoalkyl)oxy]stannanes as side chains were studied for their structure and chloride-selective anion recognition properties. This highlights the potential of these organotin compounds in the development of ion-selective electrodes and sensors (Dalil et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
tributyl(1-methoxyethenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXVREQLLGUBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510778 | |
Record name | Tributyl(1-methoxyethenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81177-90-4 | |
Record name | Tributyl(1-methoxyethenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(1-methoxyethenyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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